N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with an ethyl group at the 4-position, a tosylpiperidine moiety, and a carboxamide linker. This compound belongs to a broader class of thiazole derivatives, which are widely studied for their diverse pharmacological activities, including enzyme modulation, anti-inflammatory, and cardioprotective effects . The ethyl group may enhance lipophilicity and membrane permeability, while the tosylpiperidine moiety could improve solubility and metabolic stability .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-16-5-4-6-19-20(16)23-22(29-19)24-21(26)17-11-13-25(14-12-17)30(27,28)18-9-7-15(2)8-10-18/h4-10,17H,3,11-14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLNBNFSRAPZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
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Formation of the Benzothiazole Ring: : The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol under reflux conditions to yield 4-ethylbenzo[d]thiazole.
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Piperidine Ring Introduction: : The next step involves the introduction of the piperidine ring. This is done by reacting the benzothiazole derivative with 1-tosylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies have explored its anti-inflammatory, antimicrobial, and anticancer properties.
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Biological Research: : The compound is used in studies to understand its mechanism of action and its effects on cellular pathways. It serves as a tool compound in pharmacological research.
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Chemical Biology: : Researchers use this compound to study protein-ligand interactions and to develop new chemical probes for biological systems.
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Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazole-Based Analogues
Key Structural and Pharmacological Insights
Substituent Effects on Activity: Aryl Groups: The 4-ethylbenzo[d]thiazole in the target compound contrasts with pyridinyl (Compound 3a–s) or methoxyphenyl () groups. Aromatic substituents influence target selectivity; for example, bromophenyl (Compound 50) enhances NF-κB activation, while ethylbenzo may favor kinase interactions . Carboxamide Linkers: The target’s piperidine-4-carboxamide differs from cyclopropane (Compound 74) or hydrazine () linkers.
Pharmacokinetic Profiles :
- Tosyl (p-toluenesulfonyl) groups, as seen in the target compound, are associated with enhanced solubility and delayed metabolic degradation compared to dimethylsulfamoyl (Compound 50) or pyrrolidinyl (Compound 74) groups .
Biological Efficacy: While the target compound’s activity remains uncharacterized, analogues like Compound 50 (NF-κB activation) and ’s hydrazine derivative (cardioprotection) demonstrate that minor structural changes significantly alter mechanistic outcomes.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperidine ring, a tosyl group, and a benzo[d]thiazole moiety. Its molecular formula is C₁₅H₁₈N₂O₂S, with a molecular weight of approximately 298.38 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related piperidine derivatives have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations (0.78–3.125 μg/mL) comparable to standard antibiotics such as vancomycin and linezolid .
Antioxidant Activity
In vitro evaluations have indicated that derivatives of this compound exhibit antioxidant properties. For example, compounds structurally related to this compound demonstrated the ability to scavenge free radicals effectively, with some showing EC50 values in the low micromolar range . This suggests potential applications in oxidative stress-related conditions.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition :
- Cellular Mechanisms :
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various piperidine derivatives reported that one derivative exhibited a minimum inhibitory concentration (MIC) against MRSA comparable to that of linezolid. This highlights the potential for developing new antibiotics based on this scaffold .
Case Study 2: Antioxidant Effects
In another investigation, a series of piperazine derivatives were tested for their antioxidant capacity using the ABTS radical scavenging assay. The most potent compound showed an EC50 value of 9.0 μM, indicating strong antioxidant activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A (similar structure) | 0.78 | MRSA |
| Compound B (related derivative) | 3.125 | VREfm |
| N-(4-ethylbenzo[d]thiazol-2-yl)... | TBD | TBD |
Table 2: Antioxidant Activity Assessment
| Compound Name | EC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 9.0 | ABTS Radical Scavenging |
| Compound B | 13.2 | DPPH Radical Scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
